Dapivirine-d11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

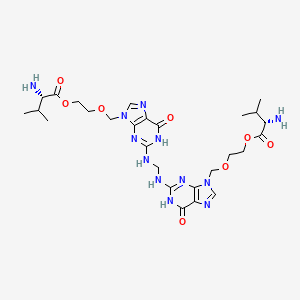

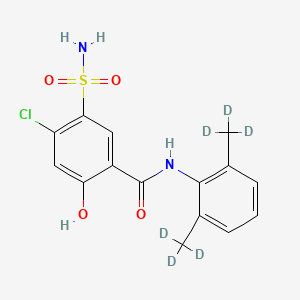

Dapivirine-d11 is the deuterium labeled version of Dapivirine . Dapivirine is a non-nucleoside reverse transcriptase inhibitor developed at Janssen Therapeutics . It has been developed as a way of preventing infection by human immunodeficiency virus in women .

Molecular Structure Analysis

The molecular formula of this compound is C20H8D11N5 . The molecular weight is 340.47 .Chemical Reactions Analysis

This compound, like Dapivirine, is an orally active and nonnucleoside reverse transcriptase inhibitor (NRTI). It binds directly to HIV-1 reverse transcriptase .科学研究应用

预防HIV-1性传播:达匹韦正在作为阴道微生物杀精剂进行研究,形式包括半固体凝胶、硅弹性环和快速溶解薄膜,用于预防HIV-1性传播。这些配方旨在提供诸如隐蔽使用、药物快速释放和使用过程中最小泄漏等好处(Akil et al., 2011)。

临床试验中的药代动力学:研究已开发出敏感的方法来量化达匹韦在血浆中的浓度,以评估临床试验中的药物功效。这些研究对于了解药物在人体内的行为至关重要(Seserko et al., 2013)。

组织积累研究:研究了通过不同给药系统(如阴道凝胶)给药后组织中达匹韦的浓度,以了解其在靶组织中的分布和持久性(Nuttall et al., 2007)。

评估安全性和有效性:已进行了各种临床试验,以评估达匹韦在不同配方中的安全性、有效性和可接受性,特别是在撒哈拉以南非洲妇女HIV预防的背景下(Nel et al., 2016)。

更广泛抗病毒应用的潜力:除了HIV预防外,达匹韦还被确定为一种潜在的广谱抗病毒药物,可用于对抗甲型和乙型流感病毒,展示了其在抗病毒治疗中的多功能性(Hu et al., 2017)。

研究药物相互作用:对达匹韦与其他药物(如米康唑等抗真菌药物)相互作用的研究是重要的,以了解潜在的药物相互作用及其机制(Valicherla et al., 2021)。

探索非HIV应用:研究还探讨了达匹韦在非HIV应用中的使用,例如其在胶质母细胞瘤中的抗肿瘤活性,突显了其在癌症治疗中的潜力(Liu et al., 2018)。

作用机制

Target of Action

Dapivirine-d11, a deuterium-labeled variant of Dapivirine , primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV, as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus .

Mode of Action

This compound, like its parent compound Dapivirine, is a non-nucleoside reverse transcriptase inhibitor (NRTI) . It works by binding directly to the HIV-1 reverse transcriptase , thereby inhibiting the enzyme’s activity . This prevents the conversion of viral RNA into DNA, effectively halting the replication of the virus .

Biochemical Pathways

It is known that dapivirine, the parent compound, can regulate autophagy and induce the activation of akt, bad, and sapk/jnk . These pathways are involved in cell survival and apoptosis, suggesting that this compound may have similar effects .

Pharmacokinetics

Studies on dapivirine, the parent compound, have shown that it is well-tolerated and can achieve sufficient concentrations in plasma and cervicovaginal fluid when used continuously . The deuterium labeling in this compound could potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The primary result of this compound’s action is the prevention of HIV-1 infections . By inhibiting the HIV-1 reverse transcriptase, this compound prevents the replication of the virus, thereby reducing the risk of HIV infection . Clinical trials have shown that Dapivirine, the parent compound, can reduce the risk of HIV-1 acquisition by 27-31% .

Action Environment

The efficacy and safety of this compound are likely to be influenced by various environmental factors. For instance, the solubility of Dapivirine in the vaginal environment can constrain its release from the vaginal ring, affecting its bioavailability . Furthermore, factors such as adherence to the treatment regimen, the presence of other medications, and individual physiological differences can also impact the compound’s action, efficacy, and stability .

安全和危害

未来方向

The International Partnership for Microbicides has held exclusive worldwide rights to Dapivirine since 2014 . A monthly intravaginal ring containing Dapivirine has been developed as a way of preventing infection by human immunodeficiency virus in women . The dapivirine ring received a positive scientific opinion from the European Medicines Agency (EMA) under Article 58, or EU medicines for all . In January 2021, WHO made a conditional recommendation to offer the DVR as a safe and effective additional prevention choice for women at substantial risk of HIV infection as part of combination prevention approaches .

生化分析

Biochemical Properties

Dapivirine-d11 plays a crucial role in biochemical reactions by inhibiting the reverse transcriptase enzyme of HIV-1 . This inhibition prevents the transcription of viral RNA into DNA, thereby halting the replication of the virus. This compound interacts directly with the reverse transcriptase enzyme, binding to its active site and causing conformational changes that render the enzyme inactive . Additionally, this compound has been shown to regulate autophagy and activate signaling pathways involving Akt, Bad, and SAPK/JNK .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In HIV-infected cells, it inhibits viral replication by blocking the reverse transcriptase enzyme . This leads to a reduction in viral load and prevents the spread of the virus to other cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce autophagy and activate key signaling molecules such as Akt, Bad, and SAPK/JNK, which play roles in cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme of HIV-1 . This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA. The deuterium labeling of this compound enhances its stability and allows for detailed studies of its interactions with biomolecules. This compound also modulates autophagy and activates signaling pathways that influence cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be stable under various conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on HIV-1 reverse transcriptase and continues to regulate autophagy and activate signaling pathways .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits HIV-1 replication without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an NRTI . It interacts with enzymes and cofactors involved in the metabolism of nucleotides and nucleosides. This compound has been shown to affect metabolic flux and alter metabolite levels, which can influence cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound has been observed to accumulate in specific cellular compartments, where it exerts its inhibitory effects on HIV-1 reverse transcriptase and modulates autophagy and signaling pathways .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to effectively interact with its target enzymes and proteins, thereby inhibiting HIV-1 replication and regulating cellular processes such as autophagy and apoptosis .

属性

IUPAC Name |

4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)/i1D3,2D3,3D3,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAYIAGXTHKHNT-UXJCIKOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)

![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)